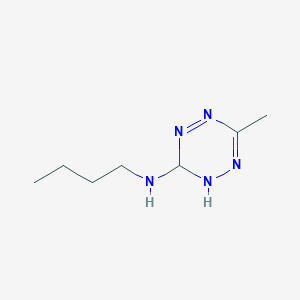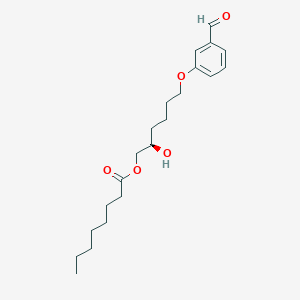
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-[2-(phenylseleno)propylidene]- is an organic compound that consists of a benzenemethanamine backbone with a phenylseleno group attached to a propylidene moiety. This compound is notable for its unique structural features, which include the presence of selenium, an element known for its diverse chemical reactivity and biological significance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-[2-(phenylseleno)propylidene]- typically involves the reaction of benzenemethanamine with a phenylseleno-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the propylidene linkage. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The phenylseleno group in Benzenemethanamine, N-[2-(phenylseleno)propylidene]- can undergo oxidation reactions, leading to the formation of selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding benzenemethanamine derivative.
Substitution: The propylidene moiety can participate in substitution reactions, where the phenylseleno group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Benzenemethanamine derivatives.
Substitution: Various substituted benzenemethanamine compounds.
Scientific Research Applications
Benzenemethanamine, N-[2-(phenylseleno)propylidene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to the presence of selenium, which is known for its role in human health.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate involves its interaction with molecular targets through the formylphenoxy group. The compound can participate in various biochemical reactions, influencing cellular processes and pathways. Its effects are mediated by its ability to modulate enzyme activity and cellular signaling.
Comparison with Similar Compounds
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate can be compared with other ester compounds such as ethyl (2R)-2-(3-formylphenoxy)butanoate and methyl (2R)-2-(3-formylphenoxy)propanoate. These compounds share similar structural features but differ in their esterifying groups, which confer distinct chemical reactivity and biological properties .
Properties
CAS No. |
918531-73-4 |
|---|---|
Molecular Formula |
C21H32O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] octanoate |
InChI |
InChI=1S/C21H32O5/c1-2-3-4-5-6-13-21(24)26-17-19(23)11-7-8-14-25-20-12-9-10-18(15-20)16-22/h9-10,12,15-16,19,23H,2-8,11,13-14,17H2,1H3/t19-/m1/s1 |
InChI Key |
WZIYHIIMIPOTAJ-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O |
Canonical SMILES |
CCCCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14195286.png)

![2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14195302.png)
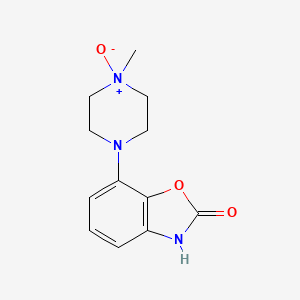
![N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195330.png)
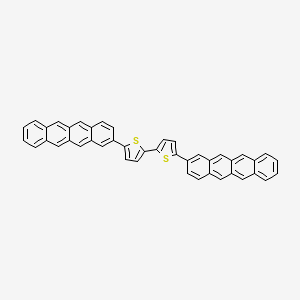
![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)
![O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14195346.png)
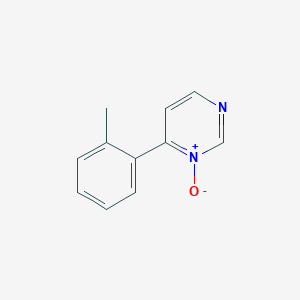
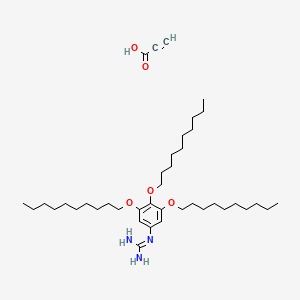
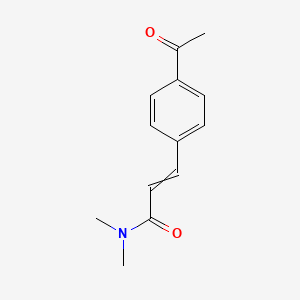
![Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14195358.png)
![1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one](/img/structure/B14195361.png)
